3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

Sigma-1 Receptor Binding Affinity GPCR

3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic retro-dihydrochalcone derivative featuring a 1-phenylpiperazine moiety linked to a 3,3-diphenylpropan-1-one backbone. This compound belongs to a broader class investigated for sigma receptor affinity and calcium channel modulation, with structural analogs such as NP118809 demonstrating potent N-type calcium channel blockade.

Molecular Formula C25H26N2O
Molecular Weight 370.5 g/mol
Cat. No. B11178898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Molecular FormulaC25H26N2O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26N2O/c28-25(27-18-16-26(17-19-27)23-14-8-3-9-15-23)20-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24H,16-20H2
InChIKeyZQVJGPHBFOLVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one for Targeted Research


3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic retro-dihydrochalcone derivative featuring a 1-phenylpiperazine moiety linked to a 3,3-diphenylpropan-1-one backbone [1]. This compound belongs to a broader class investigated for sigma receptor affinity and calcium channel modulation, with structural analogs such as NP118809 demonstrating potent N-type calcium channel blockade. Its procurement is typically for specialized research into these target interactions, although a direct comparative evidence base against its closest analogs remains critically underdeveloped in the primary literature.

Selection Risk: Why Generic Substitution Is Not Yet Evidence-Based for 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one


In-class phenylpiperazine derivatives cannot be interchanged for 3,3-diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one based on published data [1]. While the scaffold is shared, minor N-substituent variations drastically shift target profiles: the benzhydryl analog NP118809 is a validated, potent N-type calcium channel blocker (IC50 0.11 µM), whereas available but sparse data for the target compound suggests a primary affinity for sigma-1 receptors, with a reported Ki of 4.3 nM in guinea pig brain membranes [2]. There is currently no published head-to-head study confirming that the target compound's pharmacological signature is a predictable outcome of its structure versus a unique, emergent property, making experimental validation mandatory over assumed class generalizability.

Evidence Gap Analysis: Quantifiable Differentiation for 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one


Sigma-1 Receptor Affinity vs. Structural Analog NP118809

The target compound demonstrates significant sigma-1 receptor affinity, whereas the closely related benzhydryl analog NP118809 is primarily known for N-type calcium channel blockade. A direct binding comparison for sigma-1 between the two compounds has not been published [1]. The target compound's reported Ki of 4.3 nM for sigma-1 [1] places it within a high-affinity range, but the lack of a comparator value for NP118809 at the same target prevents a quantitative selectivity claim. This is a critical data gap for selection.

Sigma-1 Receptor Binding Affinity GPCR

N-Type Calcium Channel Activity vs. Analog NP118809

The target compound's N-type calcium channel blocking activity is not established in the literature, unlike its analog NP118809, a potent blocker with an IC50 of 0.11 µM and high selectivity over L-type channels (IC50 12.2 µM) [1]. The absence of published IC50 data for the target compound at this ion channel means its utility in calcium channel-focused projects is unsubstantiated, representing a critical functional divergence from the validated analog.

N-Type Calcium Channel Ion Channel Pain

Selectivity Profile Gap: Off-Target Profiling vs. Analog NP118809

NP118809 is characterized by favorable preclinical pharmacokinetics and minimal off-target activity, including at the hERG potassium channel [1]. No comparable selectivity or safety pharmacology data exists in the public domain for the target compound. This lack of data means its pharmacological window and off-target risk profile relative to the well-characterized NP118809 are completely unknown, posing a significant procurement risk for translational studies.

Selectivity hERG Safety Pharmacology

Evidence-Limited Applications for 3,3-Diphenyl-1-(4-phenylpiperazin-1-yl)propan-1-one


Sigma-1 Receptor Ligand Discovery and Pharmacological Tool Studies

Given its confirmed nanomolar affinity (Ki = 4.3 nM) for the sigma-1 receptor, the primary evidence-backed application is as a starting point or tool compound for sigma-1 receptor research. Its activity is supported by competitive binding data, but its selectivity over sigma-2 and other CNS receptors remains publicly uncharacterized, requiring de novo profiling [1].

Structure-Activity Relationship (SAR) Exploration of the Phenylpiperazine Scaffold

The compound is valuable for systematic SAR studies aiming to map the pharmacological divergence between N-phenyl and N-benzhydryl substitutions. Direct comparative studies against NP118809 are needed to elucidate how the N-substituent dictates target switching from calcium channels to sigma receptors [1].

Negative Control for N-Type Calcium Channel-Focused Programs

Based on the absence of published calcium channel blocking data, the compound may serve as a structurally related negative control for NP118809 in N-type calcium channel assays. This application is contingent on the end-user first experimentally confirming a lack of activity at the channel under their specific assay conditions [1].

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